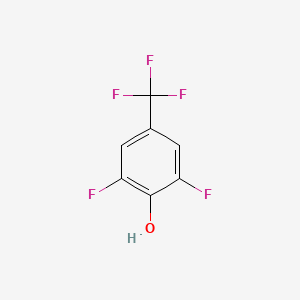

2,6-Difluoro-4-(trifluoromethyl)phenol

Description

Significance of Fluorinated Phenols in Modern Chemical Research

Fluorinated phenols are a class of compounds that have garnered significant attention in modern chemical research due to the unique properties imparted by fluorine atoms. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical characteristics, such as acidity, lipophilicity, metabolic stability, and binding affinity. researchgate.net In the context of phenols, fluorination is known to increase the acidity of the phenolic proton, making these compounds more effective as hydrogen bond donors. brighton.ac.uk This enhanced donor capability is valuable in supramolecular chemistry and the design of self-assembling monolayers. brighton.ac.uk

Furthermore, fluorinated phenols serve as versatile intermediates and building blocks in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Their unique electronic and steric properties are leveraged to create advanced materials and specialized chemical entities with desirable biological or physical properties. The stability of the carbon-fluorine bond often enhances the metabolic resistance of drug candidates, making fluorinated phenols a valuable scaffold in medicinal chemistry.

Unique Electronic and Steric Influences of Trifluoromethyl and Difluoro Substituents on Aromatic Systems

The chemical profile of 2,6-Difluoro-4-(trifluoromethyl)phenol is dominated by the powerful electronic and steric effects of its substituents. The trifluoromethyl (-CF3) group at the para position is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov Its high electronegativity confers increased stability and lipophilicity to the molecule. nih.gov

This strong inductive withdrawal is compounded by the two fluorine atoms in the ortho positions relative to the hydroxyl group. While individual fluorine atoms on an aromatic ring can exert both a strong negative inductive effect and a weaker positive resonance effect (donating electron density from lone pairs), the cumulative inductive effect of three electron-withdrawing groups on this phenol (B47542) ring is dominant. ucc.edu.gh This extensive electron withdrawal significantly increases the acidity of the phenolic proton, making the compound a much stronger acid than phenol itself. The symmetric 2,6-difluoro substitution also imparts specific steric constraints around the hydroxyl group, which can influence its reactivity and intermolecular interactions.

Overview of Research Trajectories for this compound

Specific public-domain research focusing exclusively on this compound is limited. The compound is primarily available through chemical suppliers as a specialized building block, suggesting its utility may be concentrated within proprietary industrial research and development. guidechem.comcymitquimica.com

Based on its structure, the research trajectory for this compound is likely as a precursor in the synthesis of highly fluorinated, biologically active molecules. Its activated aromatic ring and acidic hydroxyl group make it a candidate for creating complex derivatives. For instance, related 2,6-disubstituted phenols have been investigated for the development of novel general anesthetics. nih.gov Similarly, the 2,6-difluoro motif is used in the synthesis of potential PET imaging agents for cancer diagnostics. nih.gov Therefore, the primary research application of this compound is as an intermediate in the multi-step synthesis of high-value target molecules in fields requiring heavily functionalized aromatic scaffolds.

Interdisciplinary Relevance within Advanced Chemical Sciences

The unique properties of this compound give it relevance across several advanced chemical sciences.

Medicinal Chemistry : Its highly electron-deficient ring and acidic nature make it an attractive scaffold for designing enzyme inhibitors and other bioactive compounds. The dense fluorination can enhance metabolic stability and membrane permeability, key factors in drug design. jscimedcentral.comuogqueensmcf.com

Materials Science : Similar to other difluorophenols, it holds potential as a monomer for the synthesis of specialty polymers. For example, 2,6-difluorophenol (B125437) can undergo oxidative polymerization to create poly(2,6-difluoro-1,4-phenylene oxide), a high-performance polymer. sigmaaldrich.com The trifluoromethyl group would further modify the properties of such materials, potentially enhancing thermal stability and chemical resistance.

Agrochemicals : The trifluoromethyl-aryl motif is common in modern pesticides and herbicides due to its stability and bioactivity. This phenol could serve as a key intermediate in the synthesis of new agrochemical products.

Analytical Chemistry : The presence of five fluorine atoms in distinct chemical environments makes the molecule an interesting subject for ¹⁹F NMR (Nuclear Magnetic Resonance) studies, which can be used to probe molecular interactions and reaction mechanisms. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 276244-25-8 |

| Molecular Formula | C₇H₃F₅O |

| Molecular Weight | 198.09 g/mol |

| pKa | 6.06 ± 0.23 (Predicted) |

| Boiling Point | 139.4 ± 35.0 °C (Predicted) |

| Density | 1.526 ± 0.06 g/cm³ (Predicted) |

| InChI Key | DYSIHTLTKLQXFN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)O)F)C(F)(F)F |

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSIHTLTKLQXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Route Development

Strategies for Direct Synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenol

Direct synthesis aims to introduce the required substituents onto a pre-existing phenolic or benzene (B151609) ring in a limited number of steps. These strategies often rely on the principles of electrophilic and nucleophilic aromatic substitution, leveraging the directing effects of the substituents to achieve the desired regiochemistry.

Conversely, nucleophilic aromatic substitution (SNA r) becomes a viable strategy when the aromatic ring is sufficiently electron-deficient, often facilitated by the presence of strong electron-withdrawing groups. The trifluoromethyl group is a powerful electron-withdrawing group, which can activate the ring towards nucleophilic attack.

A plausible, though not explicitly documented, multi-step synthetic route could start from a readily available precursor like 2,6-difluoro-4-aminophenol. The synthesis of this precursor involves the reduction of 2,6-difluoro-4-nitrophenol. chinesechemsoc.org

Table 1: Plausible Multi-Step Synthesis via Diazotization

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2,6-Difluoro-4-nitrophenol |

| 2 | Reduction | H₂, Pd/C | 2,6-Difluoro-4-aminophenol |

| 3 | Diazotization | NaNO₂, HCl, 0-5 °C | 2,6-Difluoro-4-hydroxybenzenediazonium chloride |

| 4 | Sandmeyer-type Trifluoromethylation | Cu(I) salt, trifluoromethyl source | This compound |

This table outlines a hypothetical synthetic pathway based on established chemical transformations.

The introduction of a trifluoromethyl group onto a phenolic substrate can be achieved through various methods. Electrophilic trifluoromethylating reagents, often containing a "CF₃⁺" synthon, can react with electron-rich phenols. acs.org However, the O-trifluoromethylation of phenols can be challenging, with C-trifluoromethylation at the ortho and para positions often competing. acs.org

A more common approach involves the conversion of other functional groups into a trifluoromethyl group. The Sandmeyer reaction, a versatile method for transforming an amino group on an aromatic ring, has been adapted for trifluoromethylation. researchgate.netchemistryviews.org This "Sandmeyer-type trifluoromethylation" offers a powerful tool for introducing the CF₃ group and is a key consideration in the synthesis of the target molecule from an aniline (B41778) precursor. researchgate.netchemistryviews.org

Fluorination of trifluoromethylphenols can be accomplished using electrophilic fluorinating agents. The choice of reagent and reaction conditions is crucial to control the regioselectivity of the fluorination.

Given the complexity of the target molecule, multi-step syntheses starting from simpler, commercially available precursors are often more practical. A potential precursor is 2,6-difluorophenol (B125437), which can be synthesized from 2,6-difluoroaniline (B139000) via diazotization followed by hydrolysis. acs.org

Another strategic intermediate could be 3,5-difluoro-4-hydroxybenzonitrile. This compound can be synthesized from 4-bromo-2-fluorophenol (B1271925) and copper(I) cyanide. researchgate.net The nitrile group can then potentially be converted to a trifluoromethyl group, although this transformation is not straightforward.

A key transformation in many synthetic routes to substituted phenols is the diazotization of an aniline precursor followed by hydrolysis or a Sandmeyer-type reaction. researchgate.netacs.org This approach allows for the strategic introduction of the hydroxyl group or other functionalities late in the synthetic sequence.

Novel and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods, including the use of catalysis and alternative energy sources like light and electricity.

Catalytic methods offer the potential for greater selectivity and efficiency in fluorination and trifluoromethylation reactions. Transition metal catalysts, for example, can enable C-H activation, allowing for the direct introduction of fluorine or trifluoromethyl groups without the need for pre-functionalized substrates. While specific catalytic systems for the direct synthesis of this compound have not been reported, the general principles of catalytic C-H functionalization represent a promising area for future research.

Photochemical and electrochemical methods provide alternative, often milder, conditions for promoting fluorination and trifluoromethylation reactions. chinesechemsoc.org Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from various precursors, which can then react with aromatic compounds. chemistryviews.org Photochemical methods have been successfully employed for the trifluoromethylation of phenols. chemistryviews.org

Electrochemical methods offer another sustainable approach to generate reactive fluorine and trifluoromethyl species. Electrochemistry can be used to drive both oxidation and reduction processes, enabling a range of fluorination and trifluoromethylation reactions on aromatic substrates. chinesechemsoc.org

Table 2: Summary of Key Synthetic Strategies

| Strategy | Key Reaction | Precursor Examples | Advantages | Challenges |

| Direct Synthesis | Electrophilic/Nucleophilic Aromatic Substitution | 2,6-Difluorophenol, 4-(Trifluoromethyl)phenol (B195918) | Fewer steps | Regioselectivity control, harsh conditions |

| Multi-Step Synthesis | Diazotization/Sandmeyer Reaction | 2,6-Difluoro-4-aminophenol | Access to diverse functionalities, better control | Longer synthetic route, potential for lower overall yield |

| Novel Approaches | Catalytic C-H Functionalization | Substituted benzenes/phenols | High efficiency and selectivity | Catalyst development, substrate scope |

| Photochemical/Electrochemical Methods | Various aromatic compounds | Mild conditions, sustainability | Specialized equipment, reaction optimization |

Green Chemistry Principles in the Production of Fluorinated Phenols

The production of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry. This framework of principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For fluorinated phenols, applying these principles is critical due to the often harsh conditions and hazardous reagents associated with traditional fluorination methods.

The core tenets of green chemistry relevant to the synthesis of fluorinated phenols include maximizing atom economy, utilizing safer solvents, employing catalytic reactions over stoichiometric ones, and exploring alternative energy inputs to reduce energy consumption. The goal is to design synthetic pathways that are not only efficient in yield but also environmentally benign and inherently safer for operators.

Evaluating Synthesis Efficiency: Key Green Metrics

To quantify the environmental performance of a chemical process, several metrics have been developed. These tools help chemists compare different synthetic routes and identify areas for improvement.

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwiley-vch.de The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the final product, with no byproducts. rsc.org It is a theoretical value that highlights the inherent efficiency of a chemical transformation. nih.gov

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation by relating the mass of waste produced to the mass of the desired product. sheldon.nllibretexts.org This metric accounts for all waste streams, including reaction byproducts, solvent losses, and leftover reactants. libretexts.orglibretexts.org The pharmaceutical and fine chemical industries often have high E-Factors, sometimes exceeding 100, largely due to multi-step syntheses and extensive use of solvents for purification. libretexts.orgsyrris.com Water is typically excluded from the calculation unless it is significantly contaminated. sheldon.nllibretexts.org

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) nih.gov

Formula: PMI = Total Mass of Inputs (kg) / Mass of Product (kg) acs.org

Case Study: Traditional Synthesis Route Analysis

A common method for producing phenols from anilines is the Sandmeyer reaction, which involves diazotization followed by hydrolysis. wikipedia.orggeeksforgeeks.orgnumberanalytics.com While no specific synthesis for this compound is detailed in readily available literature, a plausible traditional route would start from the corresponding aniline, 2,6-Difluoro-4-(trifluoromethyl)aniline.

The process involves two main steps:

Diazotization: The aniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., sulfuric acid, H₂SO₄) at low temperatures to form a diazonium salt.

Hydrolysis: The diazonium salt is then heated in an aqueous solution, often with a copper catalyst, to replace the diazonium group with a hydroxyl group, yielding the phenol (B47542) and releasing nitrogen gas. wikipedia.org

An analysis of this pathway reveals significant drawbacks from a green chemistry perspective. The reaction generates a large volume of acidic, aqueous waste containing inorganic salts, and the diazotization step requires careful temperature control, which is energy-intensive.

To illustrate the concept of atom economy, a calculation for this hypothetical reaction is presented below.

Table 1: Atom Economy Calculation for the Synthesis of this compound via Diazotization This table is based on a plausible, traditional Sandmeyer-type reaction sequence. It assumes stoichiometric quantities for calculation clarity.

| Reactants | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2,6-Difluoro-4-(trifluoromethyl)aniline | C₇H₄F₅N | 197.11 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

| Total Molecular Weight of Reactants | 364.19 |

| Products & Byproducts | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Desired Product: this compound | C₇H₃F₅O | 198.09 |

| Nitrogen | N₂ | 28.02 |

| Sodium Bisulfate | NaHSO₄ | 120.06 |

| Water | H₂O | 18.02 |

Atom Economy = (198.09 / 364.19) x 100 = 54.4%

This calculation demonstrates that, even under ideal stoichiometric conditions with 100% yield, nearly half of the mass of the reactants is converted into byproducts, resulting in a poor atom economy.

Emerging Greener Alternatives

To address the shortcomings of traditional methods, researchers are exploring several innovative strategies that align with green chemistry principles.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry.

Biocatalysis: The use of enzymes, such as laccases or engineered nonheme Fe enzymes, offers a promising route for the synthesis of fluorinated compounds under mild, aqueous conditions. doaj.orgresearchgate.netnih.govchemrxiv.org Biocatalytic methods can provide high selectivity, potentially avoiding the need for protecting groups and reducing waste from side reactions. doaj.org

Photocatalysis and Electrosynthesis: These methods use light or electricity as "traceless" reagents to drive reactions. Electrochemical strategies for Sandmeyer-type reactions can replace traditional chemical reagents with electricity, minimizing waste. rsc.org

Solvent-Free and Alternative Solvent Systems: Solvents are a major contributor to the high PMI and E-Factor in fine chemical production. chemanager-online.com

Mechanochemistry: Performing reactions in a ball mill or other mechanochemical device can eliminate the need for bulk solvents entirely. dtu.dkdtu.dkrsc.org This approach has been successfully applied to generate aryl fluorides from diazonium salts under ambient conditions, avoiding toxic solvents and the formation of hazardous gases like BF₃ that can occur in related reactions like the Balz-Schiemann reaction. dtu.dkresearchgate.netresearchgate.net

Alternative Synthetic Routes: Developing entirely new synthetic pathways can offer significant green advantages. For instance, direct C-H fluorination is an ideal but challenging goal that would dramatically improve atom economy by eliminating the need to pre-functionalize the aromatic ring. While still an active area of research, catalytic methods are making this approach increasingly feasible.

By integrating these green chemistry principles, the future production of this compound and other valuable fluorinated phenols can be shifted towards more sustainable, efficient, and safer manufacturing processes.

Chemical Reactivity and Mechanistic Investigations

Influence of Substituents on Aromatic Reactivity

The benzene (B151609) ring of 2,6-Difluoro-4-(trifluoromethyl)phenol is adorned with one strongly activating group (-OH) and three deactivating groups (-F, -F, -CF₃). The hydroxyl group is a powerful activating, ortho-, para-directing substituent due to its ability to donate electron density to the ring via resonance. Conversely, the fluorine atoms are deactivating due to their strong inductive electron withdrawal, yet they also act as ortho-, para-directors because of resonance donation from their lone pairs. The trifluoromethyl group is a potent deactivator and a meta-director, primarily through a strong inductive effect.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com In this compound, the directing effects of the substituents converge on the two unsubstituted carbon atoms (positions 3 and 5).

Hydroxyl Group (-OH): As a strong ortho-, para-director, it would typically direct incoming electrophiles to positions 2, 4, and 6. However, these positions are already substituted.

Fluorine Atoms (-F): These ortho-, para-directing groups at positions 2 and 6 direct electrophiles towards positions 3 and 5 (ortho) and position 4 (para).

Trifluoromethyl Group (-CF₃): This meta-directing group at position 4 directs incoming groups to positions 2 and 6, which are already occupied.

The net effect is that any potential electrophilic attack is directed towards positions 3 and 5. However, the cumulative electron-withdrawing effect of the two fluorine atoms and the trifluoromethyl group strongly deactivates the ring, making it significantly less nucleophilic than phenol (B47542) or benzene. youtube.com Consequently, electrophilic aromatic substitution reactions on this compound are expected to be very sluggish and require harsh reaction conditions. While the hydroxyl group is a strong activator, its influence is substantially diminished by the three powerful deactivating groups. libretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | 1 | Activating (Resonance) | Ortho, Para |

| -F | 2, 6 | Deactivating (Inductive) | Ortho, Para |

| -CF₃ | 4 | Deactivating (Inductive) | Meta |

In contrast to its low reactivity towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it a candidate for nucleophilic aromatic substitution (SₙAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The fluorine atoms, particularly when positioned ortho or para to other electron-withdrawing groups, can act as effective leaving groups. In polyfluoroarenes, the fluorine atom para to the trifluoromethyl group often shows high reactivity towards nucleophilic attack. nih.gov For this compound, a nucleophile could potentially attack the carbons bearing the fluorine atoms (positions 2 or 6). The stability of the resulting anionic intermediate would be enhanced by the delocalization of the negative charge across the aromatic system and onto the electron-withdrawing trifluoromethyl group. This reactivity pattern is observed in analogous molecules like 2,6-difluoro-4-nitrophenol, where the fluorine atoms are labile under certain nucleophilic conditions. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound retains its characteristic reactivity, participating in reactions such as etherification and esterification. Its reactivity is, however, significantly influenced by its increased acidity and the steric environment created by the ortho-fluorine substituents.

The formation of ethers and esters from the phenolic hydroxyl group typically involves an initial deprotonation to generate a more nucleophilic phenoxide anion. Due to the enhanced acidity of this compound, this deprotonation can be achieved with weaker bases compared to those required for simple phenol.

Etherification: In reactions like the Williamson ether synthesis, the resulting phenoxide can react with alkyl halides to form ethers. The rate of this Sₙ2 reaction may be somewhat impeded by the steric bulk of the two ortho-fluorine atoms, which can hinder the approach of the electrophile to the phenoxide oxygen.

Esterification: Esters can be formed by reacting the phenol with carboxylic acids (Fischer esterification) or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. The high nucleophilicity of the generated phenoxide facilitates this acylation. Organocatalytic methods have also been developed for the direct esterification of phenols and carboxylic acids. rsc.org

Phenols are susceptible to oxidation, often yielding complex mixtures or, under controlled conditions, quinones. libretexts.org The oxidation of this compound would be influenced by its substituents. The strong electron-withdrawing groups make the ring electron-poor, which could increase its resistance to oxidation compared to phenol itself. If oxidation were to occur, it might proceed through a phenoxy radical intermediate.

The reduction of the phenolic group is difficult and requires forcing conditions. The aromatic ring and its fluorinated substituents are generally stable to most chemical reducing agents. Catalytic hydrogenation at high pressure and temperature would be required to reduce the benzene ring to a cyclohexane (B81311) derivative.

The acidity of the phenolic proton is a key chemical parameter, quantified by its acid dissociation constant (pKa). The presence of electron-withdrawing substituents dramatically increases the acidity of a phenol by stabilizing the conjugate base (phenoxide) through the delocalization of its negative charge.

For this compound, the combined inductive (-I) effects of the two fluorine atoms and the trifluoromethyl group are substantial. These groups effectively pull electron density away from the phenoxide oxygen, dispersing the negative charge and stabilizing the anion. This stabilization lowers the energy of the conjugate base, shifting the acid-base equilibrium towards dissociation and resulting in a lower pKa value (stronger acid).

The predicted pKa for this compound is approximately 6.06. guidechem.com This value indicates it is a significantly stronger acid than phenol (pKa ≈ 10.0), 4-(trifluoromethyl)phenol (B195918) (pKa ≈ 9.4) drugbank.com, and even 2,6-difluorophenol (B125437) (pKa ≈ 7.3). ut.ee The data clearly illustrates the additive nature of the electronic effects of the substituents on the acidity of the phenolic proton.

Table 2: Comparison of pKa Values for Substituted Phenols

| Compound | pKa (approx.) |

| Phenol | 10.0 |

| 4-(Trifluoromethyl)phenol | 9.4 drugbank.com |

| 2,6-Difluorophenol | 7.3 ut.ee |

| This compound | 6.1 guidechem.com |

Mechanisms of Carbon-Fluorine and Carbon-Trifluoromethyl Bond Transformations

The transformation of the C-F and C-CF3 bonds in this compound can proceed through various mechanisms, largely dependent on the reaction medium and the presence of initiating reagents. These transformations are of significant interest due to their relevance in both synthetic chemistry and environmental degradation pathways of fluorinated aromatic compounds.

In aqueous environments, the defluorination of trifluoromethylphenols is significantly influenced by the pH of the solution. The process is generally initiated by the deprotonation of the phenolic hydroxyl group, which is facilitated by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents. This increased acidity is a key factor in the subsequent C-F bond cleavage. rsc.orgrsc.org

Studies on related trifluoromethylphenols, such as 4-(trifluoromethyl)phenol (4-TFMP) and 2-chloro-4-(trifluoromethyl)phenol (B1586134) (2-Cl-4-TFMP), have provided valuable insights into the likely defluorination mechanism of this compound in aqueous media. The prevailing mechanism is proposed to be an Elimination-conjugate base (E1cb) pathway. rsc.orgrsc.org This mechanism involves two key steps:

Deprotonation: The phenolic proton is abstracted by a base (e.g., hydroxide (B78521) ions in alkaline water), forming a phenoxide anion. The presence of the ortho-difluoro and para-trifluoromethyl groups in this compound would render its phenolic proton significantly more acidic than that of unsubstituted phenol, thus favoring this initial deprotonation step.

Table 1: Proposed E1cb Defluorination Mechanism Steps in Aqueous Media

| Step | Description | Key Intermediates | Influencing Factors |

| 1 | Reversible deprotonation of the phenolic hydroxyl group. | Phenoxide anion | pH of the medium, pKa of the phenol |

| 2 | Rate-determining elimination of a fluoride (B91410) ion from the trifluoromethyl group. | Difluoroquinone methide | Electronic stabilization of the transition state |

| 3 | Rapid subsequent hydrolysis of the remaining C-F bonds. | Carboxylic acid | Availability of water |

Radical and Ionic Pathways in Fluorine Chemistry

Beyond the ionic E1cb mechanism, transformations of the C-F and C-CF3 bonds in this compound can also proceed through radical pathways. These are often initiated by photoredox catalysis or other radical initiators. nih.govccspublishing.org.cn

Radical Pathways:

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of C-F bonds in trifluoromethylarenes. mdpi.com In a typical scenario, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the fluorinated aromatic compound. For an electron-deficient molecule like this compound, a reductive quenching cycle would be likely. The excited photocatalyst would be reductively quenched by a suitable donor, and the resulting reduced photocatalyst would then transfer an electron to the phenol. This would generate a radical anion intermediate.

This radical anion is unstable and can fragment, leading to the cleavage of a C-F bond and the elimination of a fluoride ion. The resulting aryl radical can then be trapped by a hydrogen atom source or participate in other radical-mediated reactions. The selective cleavage of a C-F bond from the trifluoromethyl group versus one of the ring fluorines would depend on the relative bond dissociation energies and the stability of the resulting radical intermediates. Defluorination reactions involving radical intermediates are powerful transformations as they can follow different reaction pathways compared to ionic intermediates, offering versatile routes for chemical bond formation. ccspublishing.org.cn

Ionic Pathways:

In the context of non-aqueous chemistry, ionic pathways for C-F bond transformation often involve nucleophilic aromatic substitution (SNAr). The aromatic ring of this compound is highly electron-deficient due to the strong inductive effects of the five fluorine atoms. This makes the ring susceptible to attack by nucleophiles. The fluorine atoms attached directly to the ring, particularly those ortho and para to the activating trifluoromethyl and hydroxyl groups, can act as leaving groups in SNAr reactions.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. Subsequently, the leaving group (a fluoride ion in this case) is eliminated, restoring the aromaticity of the ring. The regioselectivity of the nucleophilic attack would be directed by the combined electronic effects of the substituents.

Table 2: Comparison of Radical and Ionic Pathways for C-F Bond Transformation

| Pathway | Initiator | Key Intermediate | Typical Reaction Conditions | Product Type |

| Radical | Light (Photocatalyst), Radical Initiators | Radical anion/Aryl radical | Organic solvents, often under inert atmosphere | Hydrodefluorination, C-C bond formation |

| Ionic (SNAr) | Strong Nucleophiles | Meisenheimer complex | Polar aprotic solvents | Substitution products |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the high strength of the C-F bond and the electronic effects of the fluoro-substituents.

Kinetic Aspects:

The rate of defluorination of trifluoromethylphenols in aqueous media is highly dependent on pH. For the E1cb mechanism, the reaction rate increases with increasing pH due to the higher concentration of the reactive phenoxide species. rsc.org The rate-determining step, the elimination of the fluoride ion, will have a significant activation energy barrier that is influenced by the stability of the transition state. The presence of two ortho-fluorine atoms in this compound is expected to influence the reaction kinetics compared to 4-TFMP. These additional electron-withdrawing groups would further stabilize the phenoxide and the transition state for fluoride elimination, potentially leading to a faster reaction rate under similar conditions.

For radical reactions, the kinetics are governed by the rates of initiation, propagation, and termination steps. The efficiency of the photocatalyst and the quantum yield of the photochemical processes are critical factors.

In SNAr reactions, the reaction rate is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic substrate. The highly electron-deficient nature of the this compound ring would be expected to lead to relatively fast SNAr reactions compared to less fluorinated phenols.

Thermodynamic Aspects:

For radical defluorination, the thermodynamics are influenced by the redox potentials of the photocatalyst and the substrate, as well as the bond dissociation energies of the C-F bonds. The bond dissociation energies for C-F bonds in a trifluoromethyl group decrease with successive defluorination, meaning the cleavage of the first C-F bond is the most energy-demanding step.

The thermodynamic favorability of SNAr reactions is influenced by the relative stability of the starting materials and products, as well as the stability of the leaving group. Fluoride is generally considered a poor leaving group in many substitution reactions due to the strength of the C-F bond. However, in the context of SNAr on highly electron-deficient rings, the strong polarization of the C-F bond and the stabilization of the Meisenheimer intermediate can make the reaction thermodynamically feasible.

Table 3: Estimated Thermodynamic and Kinetic Parameters for Reactions of Fluorinated Phenols (Illustrative)

| Reaction Type | Key Parameter | Influencing Factors for this compound | Expected Trend |

| Aqueous Defluorination (E1cb) | Rate constant (k) | pH, Temperature, ortho-Fluoro substitution | Increases with pH and temperature; likely faster than 4-TFMP |

| Activation Energy (Ea) | Stability of transition state | Lowered by electron-withdrawing groups | |

| Radical Defluorination | Bond Dissociation Energy (BDE) | Electronic effects on C-F bond strength | High, but subsequent BDEs are lower |

| Reaction Enthalpy (ΔH) | Stability of products (e.g., from C-H bond formation) | Can be exothermic overall | |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction Rate | Nucleophile strength, Ring electronics | Faster with stronger nucleophiles and on the highly activated ring |

| Intermediate Stability | Resonance and inductive effects | Meisenheimer complex is well-stabilized |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing organofluorine compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular structure.

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.com It boasts a wide chemical shift range, which makes the observed shifts highly sensitive to the local electronic environment, minimizing signal overlap and providing clear structural information. nih.gov

For 2,6-Difluoro-4-(trifluoromethyl)phenol, two distinct signals are expected in the ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group typically appears in a characteristic region, while the aromatic fluorine atoms (-Ar-F) appear in another, allowing for easy differentiation. The chemical shifts are highly sensitive to changes in molecular structure, making ¹⁹F NMR an excellent tool for monitoring the progress of reactions involving this compound. For instance, in a substitution reaction where a fluorine atom is displaced, the disappearance of its corresponding signal and the appearance of new signals from the product can be tracked in real-time. magritek.comnih.gov This provides valuable kinetic data and insight into reaction mechanisms. magritek.com

Table 1: Expected ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Expected Chemical Shift Range (δ, ppm vs. CFCl₃) | Rationale |

| Aromatic Fluorines (F2, F6) | -100 to -140 | Based on shifts for similar difluorophenols. nih.govacs.org |

| Trifluoromethyl (-CF₃) | -60 to -65 | Typical range for an aromatic -CF₃ group. colorado.eduucsb.edu |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

While ¹⁹F NMR is crucial, a complete structural confirmation requires ¹H and ¹³C NMR spectroscopy.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. It would feature a signal for the phenolic hydroxyl (-OH) proton and a signal for the two magnetically equivalent aromatic protons at the C3 and C5 positions. The aromatic proton signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The spectrum of the related 2,6-difluorophenol (B125437) shows aromatic proton signals between 6.7 and 6.9 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each carbon atom in the molecule will produce a distinct signal that is split into characteristic patterns due to coupling with attached fluorine atoms (C-F coupling). The carbon attached to the -CF₃ group will show a quartet, while the carbons bonded to the aromatic fluorines will exhibit large one-bond ¹J(C-F) coupling constants. These coupling constants are highly diagnostic for identifying fluorinated carbons.

2D NMR: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule. HSQC correlates proton signals with the signals of the carbons they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). These experiments would definitively link the aromatic proton signals to their corresponding carbons and confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions like hydrogen bonding. nih.govnih.gov

For this compound, the spectra would be characterized by several key vibrational modes:

O-H Stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching of the phenolic hydroxyl group. Its broadness is indicative of hydrogen bonding.

Aromatic C-H Stretching: These vibrations usually appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-F and C-CF₃ Vibrations: Strong, characteristic absorption bands in the fingerprint region of the FT-IR spectrum, typically between 1100 and 1400 cm⁻¹, are indicative of C-F stretching modes from both the aromatic fluorines and the trifluoromethyl group. researchgate.net The NIST gas-phase IR database for the related 4-(trifluoromethyl)phenol (B195918) shows strong absorbances in this region. nist.gov

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and symmetric C-F stretches often produce strong signals. nih.gov Comparing the FT-IR and Raman spectra can help in making a more complete assignment of the vibrational modes. nih.gov

Table 2: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-F and -CF₃ Stretches | 1100 - 1400 | FT-IR (Strong) |

| C-O Stretch | 1180 - 1260 | FT-IR |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural components.

High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the m/z of the molecular ion with very high accuracy (typically to four or five decimal places). nih.gov This allows for the unambiguous determination of the elemental formula of this compound (C₇H₃F₅O), as its exact mass (198.0104) is unique. chemscene.com

In addition to determining the molecular weight, MS provides structural information through fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. For this phenol (B47542), likely fragmentation pathways would include the loss of the trifluoromethyl radical (•CF₃) or the loss of carbon monoxide (CO), which is a common fragmentation for phenols. nih.gov Analysis of these fragments helps to confirm the presence of the key structural motifs.

When analyzing this compound in a complex matrix, such as a reaction mixture or an environmental sample, tandem mass spectrometry (MS/MS) and ion mobility spectrometry (IMS) offer enhanced selectivity and specificity.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of the target compound is selectively isolated, fragmented, and the resulting fragment ions are analyzed. This process creates a highly specific fragmentation "fingerprint" that can be used to detect and quantify the compound with high confidence, even in the presence of other interfering substances with the same nominal mass.

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. guidechem.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. This technique would be particularly useful for separating this compound from any structural isomers that might be present in a sample, as isomers with different shapes will have different drift times through the IMS cell, even if they have the same exact mass.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, an understanding of its solid-state structure and intermolecular interactions can be inferred from the analysis of closely related compounds and the well-documented behavior of functional groups present in the molecule. The arrangement of molecules in the crystalline lattice is dictated by a variety of non-covalent interactions, which would be crucial in determining the physical properties of this compound.

The primary and most influential intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding, originating from the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). In the solid state, it is highly probable that these phenol molecules would form hydrogen-bonded networks. The nature of this network could range from simple dimeric motifs to more extended chains or sheets, significantly influencing the melting point, solubility, and crystal packing of the compound.

The presence of five fluorine atoms, two on the aromatic ring and three in the trifluoromethyl group, introduces the potential for a range of other, weaker intermolecular interactions. These can include dipole-dipole interactions, C–H···F and C–F···F contacts. The highly electronegative fluorine atoms create polarized C-F bonds, leading to specific intermolecular geometries. The trifluoromethyl group, in particular, is known to participate in various non-covalent interactions, which can influence molecular conformation and crystal packing.

A comprehensive understanding of the three-dimensional arrangement of this compound in the solid state awaits experimental determination via single-crystal X-ray diffraction. Such a study would provide precise data on bond lengths, bond angles, and the specific nature of the intermolecular forces at play.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. ucc.edu.ghimist.ma This approach is computationally more efficient than many other high-level methods, making it suitable for a wide range of chemical systems. ucc.edu.gh For substituted phenols, DFT has been successfully employed to predict various properties. imist.ma

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to optimize the molecular geometry of 2,6-Difluoro-4-(trifluoromethyl)phenol, predicting bond lengths and angles. imist.maacs.org Furthermore, DFT can elucidate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. imist.ma The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and intramolecular interactions, such as the delocalization of nonbonding electrons from the substituents into the phenyl ring. ucc.edu.gh

To illustrate the type of data obtained from DFT calculations on substituted phenols, the following table presents calculated properties for para-halophenols.

| Property | p-Fluorophenol | p-Chlorophenol | p-Bromophenol |

| HOMO Energy (eV) | -6.23 | -6.32 | -6.35 |

| LUMO Energy (eV) | -0.98 | -1.12 | -1.17 |

| Energy Gap (eV) | 5.25 | 5.20 | 5.18 |

| Dipole Moment (Debye) | 2.4851 | 2.4266 | 2.8340 |

| This table is for illustrative purposes and shows DFT/B3LYP/6-311G(d,p) calculated values for analogous compounds. imist.ma |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, including reactivity and stability. mdpi.com

For substituted phenols, ab initio calculations can be used to determine bond dissociation energies (BDEs), which are a key measure of chemical stability. mdpi.com For instance, the O-H bond dissociation energy is a critical parameter for phenols, as it relates to their antioxidant activity. High-level ab initio calculations have been used to study the formation and stability of phenoxyl radicals, which are important intermediates in combustion and atmospheric chemistry. nih.gov

While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking other computational approaches and for obtaining highly reliable data on smaller molecules or for specific, critical reactions. nih.gov Studies on the nucleophilic deoxyfluorination of phenols have utilized ab initio calculations to investigate reaction mechanisms, suggesting that carbon-fluorine bond formation proceeds through a concerted transition state rather than a discrete intermediate. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules. nih.govmdpi.com

For a molecule like this compound, MD simulations could be employed to explore its conformational preferences. For instance, the orientation of the hydroxyl group relative to the plane of the aromatic ring can be investigated. Furthermore, MD simulations are particularly useful for studying intermolecular interactions in condensed phases. nih.gov

In a solvent, MD can reveal the structure of the solvation shell around the molecule, identifying preferential interactions such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules. mdpi.com These simulations can also provide insights into the strength and nature of non-covalent interactions, such as halogen bonding, which may occur between the fluorine atoms of the molecule and surrounding species. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from first principles, which is invaluable for the interpretation of experimental spectra and the structural assignment of molecules. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, particularly DFT, can be used to predict NMR chemical shifts. rsc.org For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is of particular interest. nih.gov

The prediction of ¹⁹F NMR chemical shifts can be challenging due to the high sensitivity of the fluorine nucleus to its electronic environment. nih.gov However, DFT-based procedures have been developed that can provide accurate predictions. rsc.org These calculations can help in assigning the signals in an experimental ¹⁹F NMR spectrum to specific fluorine atoms within the molecule. This is especially useful for complex molecules or for distinguishing between different isomers or conformers. chemrxiv.org The accuracy of these predictions can be improved by using appropriate functionals and basis sets, and by considering conformational averaging. rsc.org

The following table illustrates the performance of a DFT method (ωB97XD/aug-cc-pvdz) for predicting ¹⁹F NMR chemical shifts for a set of fluorinated molecules, showing the root mean square error (RMSE).

| Molecule Set | Number of Molecules | RMS Error (ppm) |

| Learning Set | 50 | 3.57 |

| Testing Set 1 | 25 | 3.29 |

| Testing Set 2 | 25 | 3.84 |

| This table is for illustrative purposes and shows the accuracy of a particular DFT method for predicting ¹⁹F NMR chemical shifts. rsc.org |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT and ab initio methods can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. nih.gov

For this compound, vibrational frequency calculations can help to identify the characteristic stretching and bending modes of the C-F, C-O, O-H, and C-H bonds, as well as the vibrations of the trifluoromethyl group and the aromatic ring. scirp.org This information is crucial for a detailed interpretation of the experimental vibrational spectra and for confirming the molecular structure.

The table below shows a comparison of experimental and calculated vibrational frequencies for a related compound, 4-fluoro-4-hydroxybenzophenone, illustrating the utility of these calculations.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| O-H Stretch | 3224 | 3681 |

| C=O Stretch | 1637 | 1650 |

| C-F Stretch | 1196 | 1205 |

| This table is for illustrative purposes and shows a comparison of experimental and calculated vibrational frequencies for an analogous compound. scispace.com |

Elucidation of Reaction Mechanisms through Transition State Analysis

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions. Through the calculation of potential energy surfaces, stationary points such as reactants, products, intermediates, and, most crucially, transition states can be identified and characterized. This analysis is vital for understanding reaction pathways, predicting reaction rates, and explaining selectivity. While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, mechanistic studies on closely related trifluoromethylphenols (TFMPs) offer significant insights into the probable reaction pathways for this compound.

A notable example is the computational investigation into the spontaneous aqueous defluorination of various TFMPs. rsc.org Density Functional Theory (DFT) calculations have been employed to explore the mechanism of this environmentally significant degradation process. rsc.orgrsc.org These studies reveal that the key defluorination step likely proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism, which is driven by β-elimination. rsc.org

The process begins with the deprotonation of the phenolic hydroxyl group, forming a phenolate (B1203915). This step is crucial as the reactivity of TFMPs is strongly influenced by the deprotonation state of the phenol-OH. rsc.org The negative charge on the phenolate is then delocalized through conjugation, which facilitates the cleavage of a C-F bond and the elimination of a fluoride (B91410) ion. rsc.org This rate-determining step leads to the formation of a reactive dearomatized quinone difluoromethide intermediate. rsc.org

Computational methods, specifically the optimization of reactants, intermediates, products, and transition states (TS), allow for the assessment of the plausibility of proposed reaction pathways from both thermodynamic and kinetic standpoints. rsc.org For instance, frequency analysis is performed to verify that transition states have only one single imaginary frequency, confirming them as true saddle points on the potential energy surface. rsc.org By comparing the calculated activation energies for different potential pathways, the most favorable mechanism can be determined.

The table below summarizes key aspects of the computational approach used in studying the defluorination of TFMPs, which would be analogous to the methods applied for this compound.

| Computational Method | Application in Mechanism Elucidation | Findings for Trifluoromethylphenols |

| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, products, and transition states. | M06-2X functional found suitable for calculating main group element energies. rsc.org |

| Transition State (TS) Search | Identification of the highest energy point along the reaction coordinate. | A single imaginary frequency in the vibrational analysis confirms the transition state. rsc.org |

| Frequency Analysis | Characterization of stationary points on the potential energy surface. | Verifies local minima (no imaginary frequencies) and transition states (one imaginary frequency). rsc.org |

| Solvation Model (e.g., IEFPCM) | Accounts for the effect of the solvent (water) on the reaction energetics. | Integral Equation Formalism Polarizable Continuum Model (IEFPCM) used to model solvation effects. rsc.org |

| Reaction Pathway Calculation | Maps the energy profile of the reaction from reactants to products. | Revealed a plausible E1cb mechanism for the defluorination of ortho- and para-substituted TFMPs. rsc.orgrsc.org |

This type of detailed computational analysis allows for a deep, molecular-level understanding of reaction mechanisms that would be difficult to obtain through experimental means alone.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. These models are invaluable for predicting the behavior of novel or untested chemicals, thereby saving time and resources in experimental research. For a compound like this compound, QSPR models can be developed to predict a wide range of properties, from simple physical constants to more complex reactivity parameters.

A QSPR model is fundamentally built upon the principle that the properties of a chemical are determined by its molecular structure. The process involves several key steps:

Data Set Collection: A diverse set of molecules with known experimental property values is compiled.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the chemical information of each molecule in the dataset. These can encode constitutional, topological, geometric, and electronic features.

Model Development: Statistical or machine learning methods are used to build a mathematical model that links the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

While specific, comprehensive QSPR models for this compound are not widely published, studies on related fluorinated organic compounds demonstrate the applicability of this approach. For instance, QSPR models have been successfully developed to predict the ¹⁹F nuclear magnetic resonance (NMR) chemical shifts of various fluorinated compounds. nih.gov In such a study, powerful chemometric methods like Random Forest (RF) and Radial Basis Function-Partial Least Squares (RBF-PLS) were used to correlate molecular descriptors with the experimental ¹⁹F chemical shifts. nih.gov The high correlation coefficients achieved in these models indicate their strong predictive capability. nih.gov

The table below outlines the essential components of a typical QSPR study, which could be applied to predict the chemical behavior of this compound.

| QSPR Component | Description | Example Application for Fluorinated Compounds |

| Target Property | The physicochemical property or biological activity to be predicted. | ¹⁹F NMR chemical shift values. nih.gov |

| Molecular Descriptors | Numerical representations of a molecule's structure and properties. | Can include constitutional, topological, quantum-chemical, and geometric descriptors. |

| Modeling Method | The algorithm used to create the mathematical relationship. | Random Forest (RF), Partial Least Squares (PLS), Multiple Linear Regression (MLR). nih.govnih.gov |

| Training Set | A subset of the data used to build and train the QSPR model. | A diverse collection of fluorinated organic compounds with known chemical shifts. nih.gov |

| Test/Prediction Set | An independent subset of data used to evaluate the model's predictive performance. | Compounds not used in the training phase to provide an unbiased assessment of the model. nih.gov |

| Validation Metrics | Statistical parameters used to assess the quality and predictive power of the model. | Correlation coefficient (R²), Root-Mean-Square Error of Prediction (RMSEP). nih.gov |

By applying these principles, QSPR models could be developed to predict various aspects of the chemical behavior of this compound, such as its acidity (pKa), lipophilicity (logP), and reactivity in different chemical environments. Such predictive models are crucial for applications in environmental science, materials science, and drug discovery.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

2,6-Difluoro-4-(trifluoromethyl)phenol is a versatile building block in organic synthesis, primarily due to its activated aromatic ring and multiple reactive sites. The strong electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group significantly increases the acidity of the phenolic proton and makes the aromatic ring susceptible to certain nucleophilic substitution reactions. This enhanced reactivity allows for its incorporation into a wide array of more complex structures, particularly in the fields of medicinal and agricultural chemistry.

The 2,6-difluorophenol (B125437) moiety is sometimes employed as a bioisostere for a carboxylic acid, providing a way to modulate the physicochemical properties of a bioactive molecule. Furthermore, the hydroxyl group serves as a convenient handle for derivatization, such as in etherification reactions. Research into late-stage functionalization has highlighted the importance of selectively modifying phenol-containing molecules, including tyrosine residues in peptides, to introduce fluorinated groups that can enhance biological activity. rsc.org For instance, novel trifluoromethyl pyrimidine (B1678525) derivatives with potential bioactivities have been synthesized using aminophenols as key intermediates, demonstrating the utility of the phenol (B47542) scaffold in building complex heterocyclic systems. frontiersin.org The unique substitution pattern of this compound makes it an attractive starting material for creating novel enzyme inhibitors and other biologically active compounds where high lipophilicity and metabolic stability are desired.

Precursor for the Development of Fluorinated Materials

The intrinsic properties of the C-F bond, such as high thermal stability and polarity, make fluorine-containing compounds ideal precursors for advanced materials. This compound is a prime candidate for the development of specialized fluorinated materials.

Application in High-Performance Polymers and Coatings Research

Fluoropolymers are renowned for their chemical inertness, thermal stability, and low surface energy. Highly fluorinated phenols are valuable monomers for creating high-performance polymers. A close analogue, 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol, has been successfully synthesized and polymerized to yield poly-p-oxyperfluorobenzylene. nih.gov This polymer is formed through a proposed perfluoro-p-quinonemethide intermediate and results in a solid material with a softening range of 65 to 70 °C and a molecular weight of 3000 to 4000. nih.gov

Properties of Poly-p-oxyperfluorobenzylene

| Property | Description |

|---|---|

| Monomer | 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol |

| Appearance | Light-tan crystalline solid |

| Softening Range | 65 to 70 °C |

| Molecular Weight | 3000 - 4000 (VPO) |

| Solubility | Soluble in diethyl ether and acetone (B3395972) |

Given these results, this compound could similarly serve as a monomer for polyarylethers with tailored properties. In the realm of coatings, fluorinated compounds are used to impart hydrophobicity, oleophobicity, and durability. oecd.org Phenol-based resins, such as phenol-formaldehyde resins, are foundational materials for various coatings. researchgate.net Incorporating a highly fluorinated structure like this compound into such resin systems could lead to specialty coatings with enhanced thermal resistance and low surface energy, suitable for demanding applications.

Utilization in Optoelectronic Materials and Liquid Crystal Research

The design of liquid crystal (LC) molecules for high-performance displays often relies on compounds with specific dipolar and steric properties to achieve the desired mesomorphic behavior. mdpi.com Fluorine substituents are particularly influential due to their small size and high electronegativity, which can significantly alter the dielectric anisotropy and viscosity of LC materials. researchgate.net The presence of multiple fluorine atoms in a molecule like this compound can induce a strong dipole moment, a key factor in the alignment of LC molecules in an electric field.

Research has shown that Schiff base liquid crystals prepared from 2,4-difluoroaniline (B146603) exhibit a wide mesomorphic range, indicating the beneficial role of difluoro-substitution. researchgate.net The combination of two ortho-fluorine atoms and a para-trifluoromethyl group in the target phenol would create a molecule with significant polarity and a rigid core structure, both of which are desirable features for components in liquid crystal mixtures for advanced display technologies like fringe-field switching (FFS) displays. mdpi.com

Development of Energetic Materials

The field of energetic materials continuously seeks compounds that offer a superior balance of high detonation performance and low sensitivity to external stimuli like impact and friction. nih.gov Introducing fluorine and fluorine-containing groups like -CF₃ into a molecule is a recognized strategy for increasing density and thermal stability.

Derivatives of 4-(trifluoromethyl)phenol (B195918) are precursors to high-energy-density materials (HEDMs). For example, 2,6-Dinitro-4-(trifluoromethyl)phenol can be treated with various nitrogen-rich azoles (such as triazoles and tetrazoles) to form energetic acid-base salts. rsc.org Another closely related compound, 3,5-Difluoro-2,4,6-trinitrophenol (DFTNP), has been synthesized and characterized as a high-performance energetic material with a density and detonation performance superior to that of picric acid, while also exhibiting low sensitivity. nih.gov The structural features of this compound—a trifluoromethyl group and a difluorinated ring—make it a promising backbone for the synthesis of next-generation energetic compounds.

Comparative Properties of Related Energetic Phenols

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

|---|---|---|---|

| 3,5-Difluoro-2,4,6-trinitrophenol (DFTNP) | 1.949 | 8440 | 15 |

| Picric Acid (PA) | 1.763 | 7350 | 7.4 |

| TNT | 1.654 | 6900 | 15 |

Applications in Catalysis Research as a Ligand or Reaction Component

While direct applications of this compound as a ligand are not extensively documented, its structure is highly amenable to modification for use in catalysis. Phenol derivatives are common precursors for Schiff base ligands, which are synthesized through the condensation of a phenolic aldehyde with an amine. wiley-vch.de These ligands are versatile in coordination chemistry, forming stable complexes with a wide range of metals.

By analogy, this compound could be converted into various ligand types. For example, its derivatization into a salicylaldehyde-type structure would allow for the synthesis of Schiff base ligands. The two ortho-fluorine atoms would provide significant electronic influence on the resulting metal center in a coordination complex, potentially modifying its catalytic activity, selectivity, and stability. The electron-withdrawing nature of the fluorinated ring could enhance the Lewis acidity of the metal center, which is beneficial for many catalytic transformations.

Exploration in New Synthetic Reagents and Methodologies

The development of novel reagents for introducing fluorine and fluoroalkyl groups into molecules is a central theme in modern organofluorine chemistry. chinesechemsoc.orgacs.org Highly functionalized and electron-deficient phenols serve as excellent platforms for designing new reagents. For example, the deoxyfluorinating reagent PhenoFluor was developed for the conversion of phenols to aryl fluorides.

This compound can be envisioned as a core structure for new synthetic tools. Its hydroxyl group can act as an attachment point for other functionalities, leading to reagents where the fluorinated aryl group acts as a stable, lipophilic, and electron-withdrawing spectator. This could influence the reactivity and selectivity of the attached functional group. Furthermore, the study of reactions involving highly fluorinated phenols contributes to the development of new synthetic methodologies, such as novel O-fluoroalkylation techniques that are compatible with complex and biologically relevant molecules. rsc.org The unique electronic properties of this phenol make it a valuable substrate for exploring the scope and limitations of new fluorination and fluoroalkylation reactions. researchgate.net

Environmental Transformation and Degradation of this compound: A Chemical Perspective

While specific experimental studies on the environmental transformation and degradation pathways of this compound are not extensively available in peer-reviewed literature, its chemical behavior can be inferred from research on structurally similar compounds, such as other trifluoromethylphenols (TFMPs) and fluorinated phenols. The presence of two fluorine atoms ortho to the hydroxyl group and a trifluoromethyl group in the para position creates a unique electronic profile that dictates its reactivity and degradation mechanisms.

Environmental Transformation and Degradation Pathways Chemical Aspects

The environmental fate of 2,6-Difluoro-4-(trifluoromethyl)phenol is governed by its susceptibility to various chemical transformation processes. The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences its stability and degradation pathways in aqueous and terrestrial environments.

Hydrolysis is a key abiotic transformation pathway for many organic pollutants. For trifluoromethylphenols, this process can lead to spontaneous defluorination, particularly under alkaline conditions. rsc.org Studies on 2- and 4-trifluoromethylphenol (2-TFMP and 4-TFMP) have shown that they undergo complete hydrolytic defluorination in aqueous solutions to yield their corresponding hydroxybenzoic acids. rsc.org In contrast, 3-TFMP, where the trifluoromethyl group is in the meta position, does not exhibit this reactivity, highlighting the importance of substituent positioning. rsc.org

The defluorination mechanism is believed to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway, which is driven by the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) anion. rsc.org The negative charge on the phenolate can be delocalized through conjugation, which facilitates the β-elimination of a fluoride (B91410) ion from the trifluoromethyl group. rsc.org This initial, rate-determining step forms a reactive quinone methide intermediate, which then rapidly eliminates the remaining two fluoride ions and hydrolyzes to form a carboxylic acid. rsc.orgnih.gov

Photolysis, or degradation by light, is another significant environmental transformation pathway. Studies on model compounds, including various (trifluoromethyl)phenols and difluorophenols, reveal that photolytic degradation is highly dependent on aqueous conditions. acs.orgnih.gov

The photolysis rates of (trifluoromethyl)phenols are strongly pH-dependent, with significantly faster degradation observed under alkaline conditions (pH 10) compared to neutral (pH 7) or acidic (pH 5) conditions. acs.org This is attributed to the deprotonation of the phenol (B47542) at higher pH. The resulting phenolate anion has a different light absorption spectrum and is more readily excited by UV light, leading to accelerated degradation. acs.org Given that this compound is also a phenol, its photolytic behavior is expected to follow a similar pH-dependent pattern.

The degradation pathways can be influenced by the presence of other reactive species. In the presence of hydrogen peroxide (H₂O₂) at pH 7, which generates hydroxyl radicals (•OH) under UV light, the degradation rate of related compounds increases. nih.gov Similarly, in the presence of sulfite (B76179) (SO₃²⁻) at pH 10, which forms hydrated electrons (eₐₒ⁻), the photolysis rate is also enhanced. nih.gov The primary product of the photolysis of simple aryl-F compounds is the fluoride ion (F⁻). nih.gov For aryl-CF₃ compounds, the products can include both fluoride and other organofluorine compounds, such as trifluoroacetic acid (TFA), depending on the specific conditions and the position of the -CF₃ group. nih.gov

Specific research detailing the abiotic transformation of this compound in environmental compartments such as soil and sediment is currently lacking in the scientific literature. In these complex matrices, abiotic degradation can be mediated by minerals and other soil components. For related compounds like chlorinated phenols, factors such as soil type, moisture content, and temperature have been shown to influence degradation rates. However, without specific studies, the pathways and kinetics for this compound in soil and sediment remain uncharacterized.

Environmental factors, particularly pH and the presence of oxidants, play a crucial role in the degradation kinetics of this compound, primarily by influencing hydrolytic and photolytic pathways.

Influence of pH: As established, pH is a critical factor.

Hydrolysis: Alkaline conditions significantly accelerate hydrolytic defluorination by promoting the formation of the reactive phenolate species. rsc.org The rate of hydrolysis for 2-trifluoromethylphenol, for instance, is favored at higher pH. nih.gov

Photolysis: The rate of photolytic degradation is also strongly pH-dependent. For model compounds, the photolysis rate constant at pH 10 can be orders of magnitude larger than at acidic or neutral pH. acs.org

Influence of Oxidants and Other Reactive Species: The presence of photochemically generated reactive species can enhance degradation rates.

Hydroxyl Radicals (•OH): Generated from H₂O₂ under UV light, these highly reactive oxidants increase the rate of photolytic degradation. nih.gov

Hydrated Electrons (eₐₒ⁻): Generated from sulfite under UV light, these potent reducing agents also accelerate photolysis. nih.gov

The tables below, based on data for structurally related model compounds, illustrate these influences.

| Condition | 2-(trifluoromethyl)phenol Rate Constant (h⁻¹) | 2,6-difluorophenol Rate Constant (h⁻¹) |

|---|---|---|

| pH 5 | 3.52 ± 0.07 | 0.04 ± 0.01 |

| pH 7 | 26.4 ± 0.64 | 1.55 ± 0.17 |

| pH 10 | 334.1 ± 93.45 | 142.3 ± 14.8 |

| pH 7 + 1 mM H₂O₂ | 29.99 ± 1.47 | 10.3 ± 0.73 |

| pH 10 + 0.5 mM SO₃²⁻ | 422.4 ± 9.38 | 134.4 ± 10.9 |

| Compound | Observed Hydrolytic Defluorination | Primary Product | Key Mechanistic Feature |

|---|---|---|---|

| 2-Trifluoromethylphenol | Yes | 2-Hydroxybenzoic acid | Phenolate-driven E1cb elimination |

| 3-Trifluoromethylphenol | No | N/A | Cannot form conjugated system to stabilize intermediate |

| 4-Trifluoromethylphenol | Yes | 4-Hydroxybenzoic acid | Phenolate-driven E1cb elimination via quinone methide |

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Strategies

Another avenue of research is the deoxyfluorination of phenols, which offers a direct way to introduce fluorine into an aromatic ring. acs.orgnih.gov While this has been explored for a range of phenols, optimizing these methods for highly functionalized and electronically complex substrates like 2,6-difluoro-4-(trifluoromethyl)phenol remains an area for future investigation. The goal is to develop robust and versatile methods that are tolerant of various functional groups and can be readily adopted for industrial-scale production. acs.org

Deeper Understanding of Complex Reaction Mechanisms Involving Fluorine and Trifluoromethyl Groups